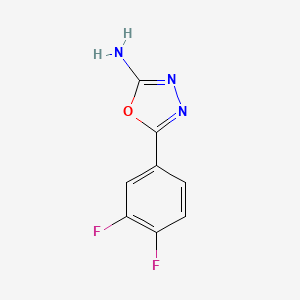

5-(3,4-Difluorophenyl)-1,3,4-oxadiazol-2-amine

Vue d'ensemble

Description

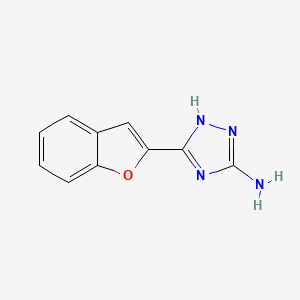

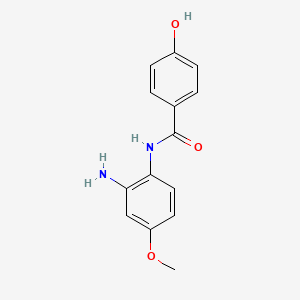

The compound “5-(3,4-Difluorophenyl)-1,3,4-oxadiazol-2-amine” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The 3,4-difluorophenyl group is a common motif in medicinal chemistry, known for its bioactive properties .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds often involve the use of the Dimroth rearrangement in the synthesis of condensed pyrimidines . This rearrangement involves the isomerization of heterocycles, which includes the processes of ring opening and ring closure .Applications De Recherche Scientifique

Overview of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives are noted for their wide range of therapeutic applications due to their unique chemical structure that allows effective binding with various enzymes and receptors. This characteristic facilitates an array of bioactivities, making these compounds a subject of interest in medicinal chemistry. Their applications span across different domains of medicinal chemistry including, but not limited to, anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents. This broad spectrum of biological activities underscores the potential of 1,3,4-oxadiazole derivatives in developing new medicinal agents with high therapeutic efficacy and low toxicity (Verma et al., 2019).

Synthetic and Biological Roles

The synthesis of 1,3,4-oxadiazole derivatives and their biological roles have been a focal point of research, reflecting the compound's significance in the development of new medicinal species. Innovative methods for synthesizing these derivatives have been explored to maximize their medicinal applications. This effort has led to the discovery of compounds that exhibit remarkable activity against a wide range of diseases, making them a valuable asset in the pursuit of new therapeutic species (Nayak & Poojary, 2019).

Biologically Oriented Drug Synthesis (BIODS)

The synthesis of 1,3,4-oxadiazole derivatives based on hetero derivatives of 2,5 disubstituted 1,3,4-oxadiazoles represents a significant advancement in biologically oriented drug synthesis (BIODS). These derivatives are characterized by their broad synthesis methods and pronounced activities against diseases like cancer, fungal infections, tuberculosis, malaria, and bacterial infections. The detailed analysis of their synthesis methods and the exploration of new bio-promising hybrid structures offer a promising avenue for developing effective and less toxic medicinal agents (Karpenko et al., 2020).

Metal-Ion Sensing Applications

Besides their pharmacological significance, 1,3,4-oxadiazole scaffolds have found applications in the field of metal-ion sensing. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites make them suitable for developing chemosensors for metal ions. This application demonstrates the versatility of 1,3,4-oxadiazole derivatives beyond medicinal chemistry, extending their utility to analytical chemistry and material science (Sharma et al., 2022).

Propriétés

IUPAC Name |

5-(3,4-difluorophenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N3O/c9-5-2-1-4(3-6(5)10)7-12-13-8(11)14-7/h1-3H,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDKYRZKLWDRHBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NN=C(O2)N)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Aminophenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B3198875.png)

![tert-butyl N-[2-amino-1-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B3198882.png)

![1-{4-[(3-Aminophenyl)methyl]piperazin-1-YL}ethan-1-one](/img/structure/B3198890.png)

![4-[(5-Bromothiophen-2-yl)methoxy]-3-methoxybenzoic acid](/img/structure/B3198930.png)

![1-[3-Methoxy-4-(pentyloxy)phenyl]ethan-1-amine](/img/structure/B3198943.png)

![3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile](/img/structure/B3198957.png)